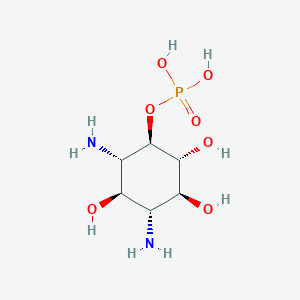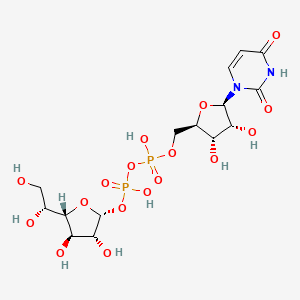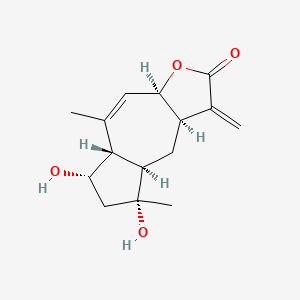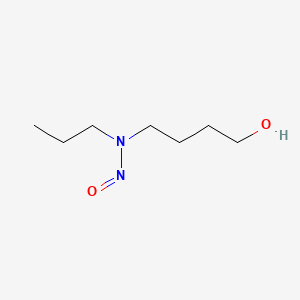
Propyl(4-hydroxybutyl)nitrosamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl(4-hydroxybutyl)nitrosamine is a nitrosamine compound known for its carcinogenic properties. It has been extensively studied for its role in inducing bladder cancer in experimental models, particularly in rodents. This compound is of significant interest in cancer research due to its ability to mimic the carcinogenic effects of certain environmental and dietary nitrosamines.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl(4-hydroxybutyl)nitrosamine can be synthesized through the nitrosation of secondary amines. The typical synthetic route involves the reaction of propylamine with 4-hydroxybutylamine in the presence of nitrosating agents such as sodium nitrite and hydrochloric acid. The reaction is usually carried out at low temperatures to control the formation of the nitrosamine.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale nitrosation reactions under controlled conditions to ensure safety and purity. The process requires stringent handling protocols due to the carcinogenic nature of nitrosamines.
Analyse Des Réactions Chimiques
Types of Reactions
Propyl(4-hydroxybutyl)nitrosamine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized metabolites.
Reduction: Reduction reactions can break down the nitrosamine into less harmful compounds.
Substitution: Substitution reactions can occur at the nitroso group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used to substitute the nitroso group under mild conditions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can be further studied for their biological effects.
Applications De Recherche Scientifique
Propyl(4-hydroxybutyl)nitrosamine is primarily used in scientific research to study the mechanisms of carcinogenesis, particularly in the urinary bladder. It serves as a model compound to investigate the effects of nitrosamines on cellular pathways and to develop potential therapeutic interventions for bladder cancer. Additionally, it is used to study the interaction between environmental carcinogens and genetic factors in cancer development.
Mécanisme D'action
The carcinogenic effects of Propyl(4-hydroxybutyl)nitrosamine are primarily due to its ability to form DNA adducts, leading to mutations and cellular transformation. The compound is metabolized in the liver to form reactive intermediates that can bind to DNA, causing genetic alterations. These alterations can activate oncogenes or inactivate tumor suppressor genes, leading to uncontrolled cell proliferation and tumor formation.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-butyl-N-(4-hydroxybutyl)nitrosamine: Another nitrosamine with similar carcinogenic properties, often used in bladder cancer research.
N-methyl-N-nitrosourea: A potent carcinogen used in various cancer research models.
N-nitrosodimethylamine: A well-known environmental carcinogen found in tobacco smoke and certain foods.
Uniqueness
Propyl(4-hydroxybutyl)nitrosamine is unique due to its specific structure, which allows it to induce bladder cancer with high specificity. Its ability to form DNA adducts and its metabolic pathways make it a valuable tool for studying the molecular mechanisms of carcinogenesis and for developing targeted cancer therapies.
Propriétés
IUPAC Name |
N-(4-hydroxybutyl)-N-propylnitrous amide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-2-5-9(8-11)6-3-4-7-10/h10H,2-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWNOBIHFJLOSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCCCO)N=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40199902 |
Source


|
| Record name | Propyl(4-hydroxybutyl)nitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51938-12-6 |
Source


|
| Record name | Propyl(4-hydroxybutyl)nitrosamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051938126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propyl(4-hydroxybutyl)nitrosamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40199902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



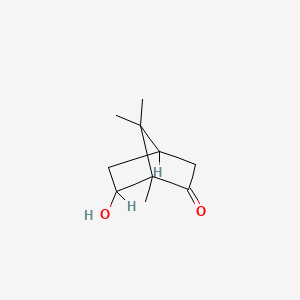

![Methyl 2-[(2-methoxy-2-oxoethyl)thio]benzoate](/img/structure/B1216664.png)
